molecular formula C17H10BrN3OS2 B12118530 (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12118530
M. Wt: 416.3 g/mol
InChI Key: XXMKNPRHGSKTRH-UHFFFAOYSA-N
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Description

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of benzimidazole derivatives with thiazolidinone precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thioxo group to a thiol group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers often study such compounds to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, would be of particular interest.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone structures.

    Benzimidazole Derivatives: Compounds containing the benzimidazole moiety.

    Bromophenyl Compounds: Compounds with bromophenyl groups.

Uniqueness

The uniqueness of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H10BrN3OS2

Molecular Weight

416.3 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(4-bromophenyl)-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C17H10BrN3OS2/c18-10-5-7-11(8-6-10)21-16(22)14(24-17(21)23)9-15-19-12-3-1-2-4-13(12)20-15/h1-9,22H

InChI Key

XXMKNPRHGSKTRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)Br)O)N=C2C=C1

Origin of Product

United States

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